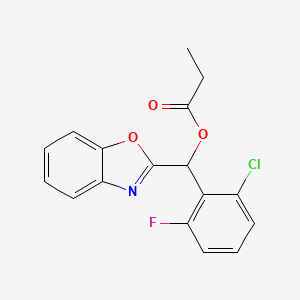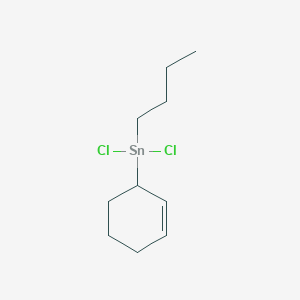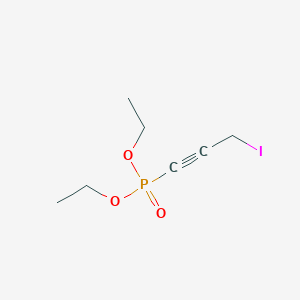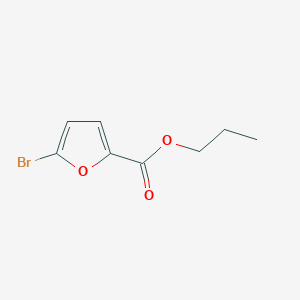
6-Iodo-7-methyldodec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-7-methyldodec-6-ene is an organic compound characterized by the presence of an iodine atom attached to a dodecene chain. This compound is notable for its unique structure, which includes a double bond at the sixth carbon and a methyl group at the seventh carbon. The presence of iodine makes it a valuable intermediate in various chemical reactions, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-7-methyldodec-6-ene typically involves the iodination of a suitable precursor. One common method is the addition of iodine to 7-methyldodec-6-ene under controlled conditions. This reaction can be facilitated by the presence of a catalyst, such as silver nitrate, which helps in the formation of the iodoalkene.
Iodination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-7-methyldodec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form saturated alkanes.
Common Reagents and Conditions
-
Substitution
Reagents: Sodium azide (NaN₃), potassium cyanide (KCN).
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Conditions: Reactions are usually performed in aqueous or organic solvents under mild conditions.
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Conditions: Conducted under atmospheric or elevated pressure at room temperature.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted alkenes.
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of saturated alkanes.
Wissenschaftliche Forschungsanwendungen
6-Iodo-7-methyldodec-6-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Employed in the study of biological pathways and mechanisms, especially those involving iodine metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-7-methyldodec-6-ene: Similar structure but with a bromine atom instead of iodine.
6-Chloro-7-methyldodec-6-ene: Contains a chlorine atom in place of iodine.
7-Methyldodec-6-ene: Lacks the halogen atom, making it less reactive in certain types of reactions.
Uniqueness
6-Iodo-7-methyldodec-6-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
| 108025-28-1 | |
Molekularformel |
C13H25I |
Molekulargewicht |
308.24 g/mol |
IUPAC-Name |
6-iodo-7-methyldodec-6-ene |
InChI |
InChI=1S/C13H25I/c1-4-6-8-10-12(3)13(14)11-9-7-5-2/h4-11H2,1-3H3 |
InChI-Schlüssel |
HEEPCISTDLLADF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=C(CCCCC)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)





![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)
